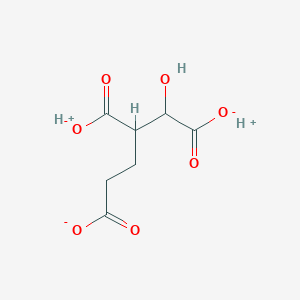
Homoisocitrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
Aplicaciones Científicas De Investigación
Antifungal Drug Discovery
The α-aminoadipate pathway presents a promising target for antifungal drug discovery due to its absence in mammals. Studies have identified homoisocitrate dehydrogenase as a critical enzyme within this pathway, making it a potential target for new antifungal agents. The inhibition of this enzyme could disrupt lysine biosynthesis in pathogenic fungi, leading to reduced virulence and growth.
- Case Study : In Candida albicans, disruption of genes encoding homoisocitrate dehydrogenase has been shown to lead to lysine auxotrophy and diminished virulence . This indicates that targeting this enzyme could effectively impair fungal growth.
Enzyme Characterization and Inhibitor Design
Research has focused on characterizing the substrate specificity and kinetic properties of homoisocitrate dehydrogenase from various organisms. For instance, enzymes from Deinococcus radiodurans and Saccharomyces cerevisiae have demonstrated broad substrate specificity, which has been exploited to design specific inhibitors .
- Table 1: Kinetic Parameters of Homoisocitrate Dehydrogenase
| Substrate | Km (μM) | Vmax (units mg−1 s−1) | kcat (s−1) | kcat/Km (m−1 s−1) |
|---|---|---|---|---|
| cis-Homo 1aconitate | 22 ± 3 | 0.68 ± 0.03 | 0.75 | 3.4 × 104 |
| cis-Homo 2aconitate | 30 ± 5 | 0.60 ± 0.03 | 0.66 | 2.2 × 104 |
| cis-Homo 3aconitate | 36 ± 6 | 2.2 ± 0.09 | 2.5 | 6.8 × 104 |
| cis-Homo 4aconitate | 175 ± 39 | 5.1 ± 0.3 | 5.6 | 3.2 × 104 |
| Maleate | 330 ± 50 | 5.5 ± 0.3 | 6.0 | 1.8 × 104 |
| (R)-Homocitrate | 1500 ± 200 | 0.59 ± 0.03 | 0.37 | 2.5 × 102 |
This table summarizes the kinetic parameters for various substrates of homoisocitrate dehydrogenase, highlighting the enzyme's preference and efficiency with different compounds.
Metabolic Engineering
Homoisocitrate is also studied within the context of metabolic engineering, particularly in yeast and fungi for enhanced lysine production. By manipulating the expression levels of enzymes involved in the α-aminoadipate pathway, researchers can optimize lysine yields for industrial applications.
Propiedades
Fórmula molecular |
C7H9O7- |
|---|---|
Peso molecular |
205.14 g/mol |
Nombre IUPAC |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
Clave InChI |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
SMILES canónico |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















